molecular formula C15H8ClFN2O2S B2438340 4-(3-chloro-2-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207023-28-6

4-(3-chloro-2-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2438340
CAS RN: 1207023-28-6
M. Wt: 334.75
InChI Key: UZIMMCCJTNLHOS-UHFFFAOYSA-N
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Description

4-(3-chloro-2-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, also known as BF-1, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. BF-1 is a member of the thiazine family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

Green Synthesis Methods

The development of environmentally friendly synthesis methods for benzo[b][1,4]thiazine derivatives underlines the scientific interest in such compounds. For instance, an iron-catalyzed, microwave-promoted, one-pot synthesis of benzo[b][1,4]thiazine-4-carbonitrile showcases a green chemistry approach, highlighting the significance of such structures in organic synthesis (Balwe, Shinde, & Jeong, 2016).

Enantioselective Fluorinating Agents

Research into enantioselective fluorinating agents such as N-fluoro-3-tert-butyl-7-nitro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, indicates the utility of thiazine derivatives in synthesizing optically active compounds. These agents facilitate the production of alpha-fluoro carbonyl compounds with potential implications in medicinal chemistry (Shibata, Liu, & Takéuchi, 2000).

Antibacterial and Antioxidant Properties

The synthesis of biologically active thiazine derivatives, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, illustrates the potential of thiazine compounds in developing new therapeutic agents. These compounds have been evaluated for their antibacterial and antioxidant activities, suggesting their applicability in drug development (Zia-ur-Rehman et al., 2009).

Synthesis and Pharmacological Evaluation

Another study focused on the synthesis of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives for their potential as ATP-sensitive potassium channel activators. This research underscores the pharmacological interest in thiazine derivatives, particularly in their role in modulating cellular ion channels (Schou et al., 2005).

Cognitive Enhancement

The discovery of fluorinated 1,2,4-benzothiadiazine 1,1-dioxides as cognitive enhancers through the potentiation of AMPA receptors further exemplifies the diverse applications of thiazine derivatives in neuropharmacology. These compounds demonstrate significant in vivo cognitive-enhancing effects, highlighting their potential in treating cognitive disorders (Francotte et al., 2010).

properties

IUPAC Name

4-(3-chloro-2-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O2S/c16-11-4-3-6-13(15(11)17)19-9-10(8-18)22(20,21)14-7-2-1-5-12(14)19/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIMMCCJTNLHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=C(C(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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